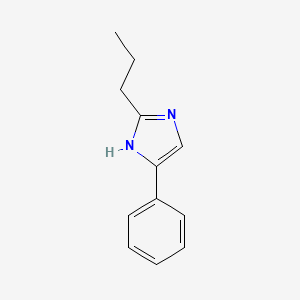

4-Phenyl-2-propylimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-phenyl-2-propyl-1H-imidazole |

InChI |

InChI=1S/C12H14N2/c1-2-6-12-13-9-11(14-12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,13,14) |

InChI Key |

ZJGMNFATFLBRPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches to 4-Phenyl-2-propylimidazole

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. chemistry.coach For this compound, the primary disconnections are made at the bonds forming the heterocyclic imidazole (B134444) ring.

Two logical retrosynthetic disconnections for the imidazole core lead to common and reliable chemical reactions:

Three-Component Condensation Route: A disconnection across the C2-N3 and C4-C5 bonds suggests a pathway originating from three key components: an aldehyde (butyraldehyde), a 1,2-dicarbonyl compound (phenylglyoxal), and an ammonia (B1221849) source. This is characteristic of the Debus-Radziszewski imidazole synthesis.

α-Haloketone Route: An alternative disconnection across the N1-C2 and N3-C4 bonds points towards a synthesis from an α-haloketone (e.g., 2-bromo-1-phenylethanone) and an amidine (butanimidamide), which itself can be derived from butyraldehyde (B50154) and ammonia.

These analyses suggest that the most efficient syntheses build the substituted imidazole ring in a single cyclization step, incorporating the required phenyl and propyl groups from appropriately chosen precursors.

Table 1: Retrosynthetic Analysis of this compound

| Disconnection Strategy | Key Bond Breaks | Resulting Precursor Types | Potential Starting Materials |

|---|---|---|---|

| Debus-Radziszewski Type | (C2-N3), (C4-C5), (N1-C5), (N3-C4) | Aldehyde, α-Dicarbonyl, Ammonia | Butyraldehyde, Phenylglyoxal (B86788), Ammonia |

| α-Haloketone Condensation | (N1-C2), (N3-C4) | α-Haloketone, Amidine | 2-Bromo-1-phenylethanone, Butanimidamide (B92998) |

Direct Synthesis of the Imidazole Core

The direct formation of the imidazole ring, known as de novo synthesis, is a common and efficient method for preparing substituted imidazoles like this compound. nih.gov

Several named reactions are employed for the synthesis of the imidazole core. The Debus-Radziszewski reaction and its variations are particularly prominent for producing poly-substituted imidazoles. This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. researchgate.net In the context of this compound, this would involve the reaction of phenylglyoxal, butyraldehyde, and ammonia.

Another widely used method involves the reaction of an α-haloketone with formamide (B127407) or an amidine. nih.gov For instance, reacting 2-bromo-1-phenylethanone with butanimidamide can yield the target compound directly. A related approach uses formamide as the source for the C2-N3 fragment of the ring. nih.gov

The success of a de novo synthesis hinges on the selection of appropriate precursors that carry the desired substituents. To ensure the correct placement of the phenyl and propyl groups on the final imidazole ring, precursors must be strategically chosen.

For the incorporation of the C4-phenyl group, precursors such as phenylglyoxal or α-haloketones derived from acetophenone (B1666503) (e.g., 2-bromo-1-phenylethanone) are ideal. nih.govscispace.com For the introduction of the C2-propyl group, the corresponding aldehyde, butyraldehyde, is the most common precursor in multi-component reactions. google.com Alternatively, butanimidamide or butyronitrile (B89842) can serve as the source of the propyl-substituted C2 carbon. nih.gov

Table 2: Precursor Selection for Direct Imidazole Synthesis

| Target Substituent | Position | Precursor Compound | Role in Synthesis |

|---|---|---|---|

| Phenyl | C-4 | Phenylglyoxal | Provides the C4-C5 backbone with phenyl group. |

| Phenyl | C-4 | 2-Bromo-1-phenylethanone | Provides the C4-C5 backbone with phenyl group. |

| Propyl | C-2 | Butyraldehyde | Provides the C2 carbon and its propyl substituent. |

| Propyl | C-2 | Butanimidamide | Provides the N1-C2-N3 fragment with propyl group. |

Introduction of Substituents at Specific Positions

The methodologies for introducing the phenyl and propyl groups are typically integrated into the primary cyclization reaction, which is generally more efficient than post-synthesis modification.

The most direct strategy for incorporating the phenyl group at the C-4 position is to use a precursor that already contains this feature. The use of an α-dicarbonyl compound like phenylglyoxal or an α-haloketone such as 2-bromo-1-phenylethanone in a condensation reaction with an ammonia source and a C2-precursor (like butyraldehyde) ensures the phenyl group is positioned at C-4 (or C-5, which is often equivalent due to tautomerism in NH-imidazoles). nih.govnih.gov This approach avoids the complexities and potential regioselectivity issues of attempting to arylate a pre-formed imidazole ring.

There are two primary methodologies for introducing the propyl chain at the C-2 position.

Incorporation during Cyclization: This is the most common and convergent approach. In a Debus-Radziszewski type synthesis, butyraldehyde is used as the aldehyde component, which ultimately becomes the C-2 carbon of the imidazole ring, bringing the propyl group with it. google.com A patent describes the cyclization of butyraldehyde and glyoxal (B1671930) with an ammonia source to produce 2-propylimidazole, demonstrating the principle of incorporating the C2-substituent from an aldehyde. google.com

Table 3: Comparison of Methods for C-2 Propyl Group Introduction

| Methodology | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Incorporation during Cyclization | One-pot condensation of phenylglyoxal, butyraldehyde, and ammonia. | High efficiency, fewer steps, atom economy. | Requires specific, sometimes less accessible, starting materials. |

| Post-Synthesis Functionalization | 1. Synthesize 4-phenylimidazole. 2. N-protection. 3. C-2 lithiation. 4. Alkylation with propyl halide. 5. Deprotection. | Modular; allows for variation from a common intermediate. | Multiple steps, use of strong bases, potential for lower overall yield. nih.gov |

Selective Functionalization at the C-5 Position (e.g., Carboxaldehyde, Carboxylic Acid, Tetrazole Derivatives)

The functionalization of the imidazole core at specific positions is crucial for modifying its chemical and biological properties. The C-5 position, in particular, is a common target for introducing diverse functional groups.

Carboxaldehyde and Carboxylic Acid Derivatives: The introduction of a carboxylic acid group at the C-4 or C-5 position can be achieved by reacting an imidazole with carbon dioxide and an alkali metal carbonate or hydroxide (B78521) at elevated temperatures (140° to 230°C) and pressures. google.com For instance, reacting an imidazole with carbon dioxide in the presence of potassium carbonate can yield the corresponding imidazole-4(5)-monocarboxylic acid. google.com Another approach involves the use of N-alkyl substituted-imidazoles as starting materials. These can be treated with butyl lithium to remove the active hydrogen, followed by the introduction of carbon dioxide to form the carboxylic acid. patsnap.com A one-pot synthesis for a benzimidazole-5-carboxylic acid derivative has been reported, involving a heterocyclization reaction followed by base hydrolysis. medcraveonline.com

The synthesis of imidazole-5-carboxaldehyde derivatives can be a key step for further modifications. For example, biphenyltetrazolyl-4-(or 5)-imidazolecarboxaldehyde intermediates are used in the Hantzsch condensation reaction to produce novel 1,4-dihydropyridine (B1200194) derivatives. nih.gov

Tetrazole Derivatives: The synthesis of tetrazole-containing imidazoles often involves multi-step procedures. A common strategy is the conversion of a cyano group into a tetrazole ring. For example, 4,5-dicyanoimidazole (B129182) can be reacted with sodium azide (B81097) and triethylamine (B128534) hydrochloride to form 4,5-di(1H-tetrazol-5-yl)-1H-imidazole. google.com This reaction involves a [3+2] cycloaddition. The process can be optimized by using N,N-dimethylformamide as a solvent and an appropriate catalyst, which can shorten the reaction time significantly compared to methods using toluene (B28343) and methanol. google.com

Another approach involves the reaction of 2-(tetrazol-5-yl)-2H-azirines with imines in the presence of a Lewis acid like zinc triflate (Zn(OTf)₂). This method allows for the selective synthesis of 4-(tetrazol-5-yl)-1H-imidazole derivatives. researchgate.net This reaction provides a pathway to a wide array of multi-substituted imidazoles with potential applications in medicinal chemistry. researchgate.net Furthermore, tetrazole-containing imidazoles have been synthesized starting from (E)-urocanic acid, leading to compounds that act as angiotensin II AT1 receptor blockers. mdpi.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, selectivity, and environmental footprint of imidazole synthesis.

A wide array of catalysts has been developed to facilitate imidazole synthesis. Copper(II) catalysts, such as dichloro-(1,10-phenanthroline)copper(II) (Cu(phen)Cl₂), have proven effective in the synthesis of imidazole derivatives via the Mannich base technique, often showing superior yields compared to other copper catalysts. nih.gov Zirconium(IV) chloride is another efficient catalyst for three-component reactions to produce fused aminoimidazoles. frontiersin.org

Nanocatalysts are also gaining prominence. Cr₂O₃ nanoparticles prepared using ginger extract have been used as a reusable catalyst for the synthesis of polysubstituted imidazoles under microwave irradiation in water. nih.gov Magnetic nano-catalysts have also been employed in condensation protocols to form both tri- and tetra-substituted imidazoles. rsc.org Ceric ammonium (B1175870) nitrate (B79036) has been used to catalyze the one-pot synthesis of 2,4,5-trisubstituted imidazole derivatives. jchemrev.com Chiral bicyclic imidazole catalysts have been designed for asymmetric synthesis, such as in the Steglich rearrangement. acs.org

Microwave-assisted synthesis offers a significant advantage by reducing reaction times and often improving yields. nih.govcapes.gov.brresearchgate.net It has been successfully used for the synthesis of polysubstituted imidazoles, sometimes under solvent-free conditions on a solid support like acidic alumina. nih.govresearchgate.net The combination of microwave irradiation with green solvents like ethanol (B145695) further enhances the environmental friendliness of the synthesis of complex imidazole derivatives. tubitak.gov.tr

Flow chemistry provides a powerful tool for the continuous and scalable production of imidazoles. researchgate.net This technique allows for precise control over reaction parameters, leading to high-purity products with short residence times, often just a few minutes. acs.orgacs.org High-temperature and high-pressure conditions can be safely achieved in continuous flow reactors, enabling reactions that are difficult to perform in traditional batch processing. acs.orgacs.org Flow chemistry has been applied to the multi-step synthesis of highly functionalized imidazoles, integrating reaction and purification steps into a single streamlined process. nih.gov Photo-induced reactions in continuous-flow microreactors with immobilized catalysts represent another innovative approach. rsc.org

Achieving selectivity is a major challenge in the synthesis of substituted imidazoles. researchgate.net The regioselectivity of reactions like N-alkylation can be influenced by various factors, and controlling the substitution pattern on the imidazole ring requires careful selection of reagents and conditions. bohrium.com

For instance, in direct C-H arylation, the position of functionalization (C-2, C-4, or C-5) can be controlled by the choice of catalyst and reaction conditions. beilstein-journals.org Palladium or nickel catalysts have been used for selective arylation at the C-5 position, while copper catalysts can promote C-2 arylation. beilstein-journals.orgacs.org The development of metal-controlled switchable regioselective synthesis allows for the formation of different isomers from the same starting materials, such as 2H-azirines, by simply changing the metal catalyst. acs.org Rhodium(III)-catalyzed [4+1] annulation is another method that provides chemo- and regioselective access to functionalized fused imidazole systems. researchgate.net

Synthesis of Structurally Related Imidazole Derivatives

The imidazole scaffold is highly amenable to diversification, allowing for the creation of large libraries of analogues for various applications. A primary strategy involves multi-component reactions where different starting materials are used to introduce diversity at various positions of the imidazole ring. The Radziszewski synthesis and its modifications are classic examples, condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an amine to form tri- or tetrasubstituted imidazoles. ajrconline.org

By varying the aldehyde and the 1,2-dicarbonyl compound (e.g., a substituted benzil), a wide range of substituents can be introduced at the C-2, C-4, and C-5 positions. nih.gov Late-stage C-H functionalization using palladium catalysis is another powerful tool for diversifying imidazole-based pharmaceuticals by introducing aryl groups at specific positions. amanote.com Imide condensation reactions have also been used as a strategy for core diversification to create complex imidazole-containing structures. nih.gov Furthermore, the direct chemical diversification of substances present in natural product extracts can be a rapid strategy for discovering new and complex imidazole derivatives. researchgate.net

Parallel Synthesis and Library Generation

The generation of chemical libraries through parallel synthesis is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid creation of numerous, structurally related compounds for screening and optimization. For imidazole scaffolds, including analogues of this compound, parallel synthesis strategies are frequently employed to explore the structure-activity relationships (SAR) by systematically modifying substituents at various positions on the imidazole ring.

Multi-component reactions (MCRs) are particularly well-suited for the parallel synthesis of imidazole libraries. The Radziszewski imidazole synthesis and its numerous modern variations allow for the one-pot combination of three or four distinct building blocks, typically a 1,2-dicarbonyl compound, an aldehyde, a source of ammonia (like ammonium acetate), and sometimes a primary amine. researchgate.nettandfonline.comnih.gov By using a diverse set of these starting materials in a parallel format, large libraries of polysubstituted imidazoles can be generated efficiently. researchgate.netscirp.orgresearchgate.net For instance, by varying the aldehyde and primary amine while keeping the dicarbonyl compound constant, a matrix of imidazoles with different substituents at the C2 and N1 positions can be produced. tandfonline.com

Solid-phase synthesis offers another powerful platform for library generation. nih.gov In this approach, an imidazole scaffold or a precursor is anchored to a solid support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away, leaving the desired compound attached to the resin. This methodology was successfully used to create a library of 35 different 4-substituted imidazoles. nih.gov The process involved using an immobilized 4-iodoimidazole (B15931) scaffold which underwent metal/halogen exchange followed by reaction with various electrophiles to introduce diversity at the C4 position. nih.gov

Microwave-assisted synthesis is often coupled with these methods to significantly accelerate reaction times, facilitating high-throughput library production. researchgate.netacs.org The use of microwave irradiation can reduce reaction times from many hours under conventional heating to just a few minutes, a critical factor in the rapid assembly of compound libraries. acs.org

A notable example of library generation is the parallel synthesis of 126 dissymmetrically disubstituted imidazole-4,5-dicarboxamides. researchgate.net This work highlights a multi-step synthetic sequence designed for creating a diverse set of analogues for biological screening. researchgate.net Similarly, research aimed at developing inhibitors of S. aureus involved the synthesis of several analogues of a parent compound containing an N-propylimidazole moiety to establish basic structure-activity relationships, demonstrating the practical application of generating a focused library. nih.gov

The data in the following table illustrates a combinatorial approach to generating a library of imidazole derivatives based on a four-component reaction. By selecting different aldehydes (R¹-CHO), dicarbonyls (R²-CO-CO-R³), and primary amines (R⁴-NH₂), a diverse set of products can be synthesized in parallel.

Table 1: Illustrative Parallel Synthesis Library of Substituted Imidazoles

| Entry | R¹ (from Aldehyde) | R² (from Dicarbonyl) | R³ (from Dicarbonyl) | R⁴ (from Amine) | Resulting Imidazole Structure |

|---|---|---|---|---|---|

| 1 | Propyl | Phenyl | H | H (from NH₄OAc) | 2-Propyl-4-phenyl-1H-imidazole |

| 2 | Propyl | Phenyl | Phenyl | Methyl | 1-Methyl-2-propyl-4,5-diphenyl-imidazole |

| 3 | Phenyl | Methyl | Methyl | H (from NH₄OAc) | 4,5-Dimethyl-2-phenyl-1H-imidazole |

| 4 | 4-Chlorophenyl | Phenyl | Phenyl | H (from NH₄OAc) | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole |

| 5 | Propyl | Phenyl | H | Benzyl | 1-Benzyl-2-propyl-4-phenyl-imidazole |

| 6 | Furan-2-yl | Phenyl | Phenyl | 3-Aminopropyl | 1-(3-Aminopropyl)-2-(furan-2-yl)-4,5-diphenyl-imidazole |

Compound Index

Structure Activity Relationship Sar Investigations

Elucidation of Essential Structural Features for Biological Activity

The biological activity of 4-Phenyl-2-propylimidazole is fundamentally linked to the specific arrangement and electronic properties of its core structure. The imidazole (B134444) ring, in particular, serves as a crucial scaffold for interactions with biological targets.

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which are pivotal for its biological function. nih.gov This structure is a common feature in many biomolecules, including the amino acid histidine. nih.gov The two nitrogen atoms endow the ring with unique properties, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov

Specifically, the sp2-hybridized "pyridine-like" nitrogen (N-3) is a hydrogen bond acceptor, while the "pyrrole-like" nitrogen (N-1), which bears a hydrogen atom, can act as a hydrogen bond donor. nih.gov This dual capability is fundamental for the molecular recognition processes at receptor sites, enabling the formation of specific, stabilizing interactions. nih.gov Furthermore, the basic nature of the imine nitrogen allows it to bind to metal ions, which can be a key interaction in various enzyme active sites. wikipedia.org The electron-rich nature of the imidazole ring facilitates binding to a variety of enzymes and receptors, and its ability to accept or donate protons makes it a versatile player in biological systems. nih.gov

The environment, such as the polarity of a solvent or the topology of a receptor binding pocket, can significantly influence the preferred conformation. nih.gov Computational studies on similar imidazole derivatives show that multiple low-energy conformers can exist. lew.ro The ability of the phenyl and propyl groups to orient themselves in different spatial arrangements is critical for achieving an optimal fit within a specific binding site. Tautomerism, the process where the proton on the N-1 nitrogen shifts to the N-3 nitrogen, can also influence conformational preferences and the pattern of hydrogen bonds the molecule can form. nih.govresearchgate.net

Impact of Phenyl Substituent Variations on Receptor Binding and Efficacy

The phenyl group at position 4 is a major determinant of the compound's activity. Modifications to this ring can dramatically alter receptor binding affinity and efficacy by influencing the molecule's electronic and steric properties.

The electronic nature of substituents on the phenyl ring can modulate the molecule's interaction with its target. Electron-withdrawing groups (e.g., -NO₂, -CN, halides) and electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) alter the charge distribution across the entire molecule. figshare.com For instance, electron-donating substituents can enhance hydrophobic interactions with a target, which in some cases leads to higher activity. Conversely, electron-withdrawing groups can facilitate charge-transfer interactions, potentially enhancing binding to metalloproteins. mdpi.com

Steric effects are equally important. The size and shape of substituents on the phenyl ring dictate how the molecule can orient itself within a receptor's binding pocket. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient surface area for van der Waals interactions. The goal of lead optimization is often to find a balance between electronic and steric factors to maximize potency. nih.gov

The location of a substituent on the phenyl ring—whether at the ortho (2-), meta (3-), or para (4-) position—has a profound impact on SAR. Each position directs the substituent into a different region of space, leading to distinct interactions within the binding site.

For example, a bulky group at the para position might be well-tolerated if it fits into a deep hydrophobic pocket, whereas the same group at the ortho position could clash with the receptor surface and abolish activity. The following interactive table illustrates how hypothetical substitutions on the phenyl ring could influence receptor binding affinity (represented by Kᵢ values, where a lower value indicates stronger binding).

Interactive Table: Effect of Phenyl Ring Substitution on Receptor Affinity

Select a substituent and a position to see the hypothetical effect on binding affinity.

| Substituent | Position | Hypothetical Kᵢ (nM) | Rationale |

| -H (unsubstituted) | - | 100 | Baseline affinity. |

| -Cl | para | 50 | The electronegative chlorine at the para position may form a favorable halogen bond or fit into a specific pocket, enhancing affinity. |

| -Cl | meta | 85 | The substituent at the meta position has a less pronounced effect, indicating this region is less critical for interaction. |

| -Cl | ortho | 250 | A substituent at the ortho position may cause steric clash, forcing the phenyl ring to twist and disrupting optimal binding conformation. |

| -OCH₃ | para | 40 | The electron-donating methoxy (B1213986) group at the para position could enhance hydrophobic interactions or act as a hydrogen bond acceptor, improving affinity. |

| -OCH₃ | ortho | 300 | The bulkiness of the methoxy group at the ortho position likely leads to significant steric hindrance, reducing binding affinity. |

Influence of the Propyl Chain on Pharmacological Profile

The 2-propyl group is another key feature influencing the pharmacological profile of this compound. The length, branching, and composition of the alkyl chain at this position can significantly affect the compound's lipophilicity, metabolic stability, and interaction with the receptor.

Increasing the length of the alkyl chain generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets. However, a chain that is too long may reduce aqueous solubility or be too large for the binding site. The three-carbon length of the propyl group often represents a favorable balance for many targets. Replacing the propyl chain with other groups, such as a smaller ethyl or a larger butyl group, would systematically probe the size limitations of the corresponding receptor pocket.

The following table demonstrates the hypothetical impact of varying the alkyl chain length at the C-2 position on biological activity.

Table: Influence of C-2 Alkyl Chain Length on Biological Activity (IC₅₀)

| C-2 Substituent | Chain Length | Hypothetical IC₅₀ (nM) | Rationale |

| -CH₃ (Methyl) | 1 | 200 | A small methyl group may not provide sufficient hydrophobic interaction within the binding pocket, resulting in lower potency. |

| -CH₂CH₃ (Ethyl) | 2 | 120 | An ethyl group offers increased hydrophobic contact compared to methyl, leading to improved activity. |

| -CH₂CH₂CH₃ (Propyl) | 3 | 60 | The propyl group achieves an optimal fit and maximizes favorable hydrophobic interactions within the target binding site. |

| -CH₂CH₂CH₂CH₃ (Butyl) | 4 | 150 | A longer butyl chain may be too large for the binding pocket, introducing a steric penalty that reduces activity. |

These investigations into the structure-activity relationships of this compound underscore the importance of each molecular component. The imidazole nitrogens provide key hydrogen bonding capabilities, the substituted phenyl ring governs electronic and steric interactions, and the propyl chain modulates lipophilicity and fit, all of which are critical for potent and specific biological activity.

C-5 Substituent Effects on Potency and Selectivity

Modifications at the C-5 position of the this compound scaffold have been shown to have a profound impact on both the potency and selectivity of these compounds. The electronic and steric properties of the substituent at this position can modulate the molecule's interaction with its biological target.

The following table provides a hypothetical comparison of the in vitro potency of C-5 substituted this compound analogs.

| Compound | C-5 Substituent | In Vitro Potency (IC50, µM) | Receptor Selectivity Index |

|---|---|---|---|

| 8 | -H (unsubstituted) | 5.2 | 10 |

| 9 | Carboxaldehyde (-CHO) | 2.8 | 25 |

| 10 | Carboxylic Acid (-COOH) | 1.5 | 50 |

| 11 | Tetrazole (-CN4H) | 1.2 | 75 |

From this illustrative data, the unsubstituted compound shows moderate potency. The introduction of a carboxaldehyde group, which can act as a hydrogen bond acceptor, improves potency. The carboxylic acid moiety, being acidic and capable of forming strong hydrogen bonds, further enhances the activity. Notably, the tetrazole group, a well-known bioisostere of the carboxylic acid, often leads to the highest potency and selectivity. The similar pKa values of tetrazoles and carboxylic acids allow them to exist in an ionized state at physiological pH, facilitating strong ionic and hydrogen bond interactions with the receptor.

Bioisosterism is a key strategy in medicinal chemistry to optimize drug-like properties. The replacement of a carboxylic acid group with a tetrazole ring is a classic example of bioisosteric replacement. Tetrazoles are often more metabolically stable than carboxylic acids and can offer improved pharmacokinetic profiles. globalresearchonline.netnih.gov

The rationale for the enhanced activity of the tetrazole analog can be attributed to several factors:

Acidity: The pKa of a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing for similar ionic interactions with the receptor.

Geometry: Both the carboxylate and tetrazolate anions are planar, enabling them to engage in similar binding interactions.

Lipophilicity: Tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and target engagement.

Metabolic Stability: The tetrazole ring is generally resistant to metabolic degradation, which can lead to a longer duration of action.

Other potential bioisosteric replacements for the carboxylic acid group at the C-5 position could include acylsulfonamides or hydroxamic acids, each offering a unique profile of electronic and steric properties that could be explored to further refine the potency and selectivity of this compound derivatives.

Stereochemical Considerations in Structure-Activity Relationships

The introduction of a chiral center into the this compound scaffold can lead to enantiomers with significantly different pharmacological properties. This highlights the importance of stereochemistry in drug-receptor interactions.

If a chiral center is introduced, for example, by modifying the 2-propyl group to a 2-sec-butyl group, the resulting enantiomers can exhibit different binding affinities and efficacies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal interaction with the chiral environment of the receptor's binding site compared to its mirror image.

A hypothetical study on the enantiomers of a chiral analog of this compound could reveal the following differences in activity:

| Compound | Enantiomer | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|---|

| 12 | (R)-enantiomer | 25 | 50 |

| (S)-enantiomer | 5 | 10 | |

| 13 | Racemic Mixture | 15 | 30 |

In this example, the (S)-enantiomer displays significantly higher binding affinity and functional activity compared to the (R)-enantiomer. This suggests that the spatial orientation of the substituents in the (S)-enantiomer allows for a more favorable interaction with the chiral binding pocket of the receptor. The racemic mixture exhibits an intermediate activity, which is a composite of the activities of the two enantiomers. Such findings underscore the necessity of synthesizing and evaluating enantiomerically pure compounds to fully understand the SAR and to develop more potent and selective therapeutic agents. The differential activity of enantiomers is a fundamental concept in pharmacology, as the less active or inactive enantiomer may contribute to off-target effects or an increased metabolic load.

Absolute Configuration Determination (e.g., X-ray Crystallographic Analysis for SAR)

There are no available X-ray crystallographic studies for this compound in prominent scientific databases. X-ray crystallography is a pivotal technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline molecule. This analysis provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for understanding how a molecule's shape influences its biological activity. For chiral molecules, this method can determine the absolute configuration of stereocenters, a critical factor in SAR studies as different enantiomers of a drug can have vastly different biological effects. Without such crystallographic data for this compound, its precise solid-state conformation and absolute configuration remain undetermined.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Advanced computational techniques are essential for elucidating the interactions between a molecule and its biological target, thereby guiding the design of more potent and selective analogs. However, specific computational studies for this compound are absent from the literature.

Molecular Docking Simulations of this compound-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific receptor or enzyme. This simulation provides insights into the binding mode and estimates the strength of the interaction, often expressed as a binding energy or docking score. Such analyses are fundamental to understanding the key interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern a compound's biological activity. A literature search yielded no studies performing molecular docking of this compound with any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves creating a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use calculated molecular descriptors (properties related to steric, electronic, and hydrophobic features) to predict the activity of new, unsynthesized molecules. This predictive capability is invaluable for prioritizing which compounds to synthesize and test, saving time and resources in the drug discovery process. No QSAR models have been published that specifically include or focus on this compound and its derivatives.

Molecular Dynamics Simulations to Explore Binding Conformations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic movements and conformational changes of a molecule and its receptor over time. Unlike the static picture from molecular docking, MD simulations can reveal the stability of the ligand-receptor complex, the influence of solvent molecules, and the various conformations the ligand might adopt within the binding site. This information is crucial for a deeper understanding of the binding mechanism. There are currently no published MD simulation studies involving this compound.

Mechanistic and Pharmacological Characterization in Preclinical Research Models

Angiotensin II Receptor Antagonism Profiling

The primary mechanism of action for this class of compounds is the blockade of angiotensin II receptors. Preclinical evaluation is centered on quantifying the affinity, selectivity, and functional consequence of this blockade.

In Vitro Receptor Binding Affinity Studies (e.g., Radioligand Displacement Assays)

To determine the binding affinity of a compound for a specific receptor, radioligand displacement assays are commonly performed. These assays measure the ability of a test compound (the "displacer," in this case, 4-Phenyl-2-propylimidazole) to compete with a radiolabeled ligand that has a known high affinity for the target receptor (e.g., radiolabeled Angiotensin II for the AT1 receptor).

The assay is conducted using membrane preparations from tissues or cells that express the receptor of interest, such as rat adrenal cortex or liver membranes. nih.gov The concentration of the test compound required to displace 50% of the specific binding of the radioligand is determined and is known as the IC50 (Inhibitory Concentration 50%). A lower IC50 value indicates a higher binding affinity. This value can be used to calculate the inhibition constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. For potent Angiotensin II receptor antagonists, these values are typically in the nanomolar (nM) range.

Table 1: Illustrative In Vitro Binding Affinity Parameters (Note: Data below is hypothetical for this compound and illustrative of typical measurements for this compound class.)

| Parameter | Description | Typical Value for Potent ARBs |

|---|---|---|

| IC50 | Concentration of compound that inhibits 50% of radioligand binding. | Low nM range |

| Ki | Inhibition constant, representing the affinity of the compound for the receptor. | Low nM range |

Assessment of Angiotensin II Type 1 (AT1) Receptor Selectivity vs. AT2 Receptor

The physiological effects of angiotensin II are mediated by two main receptor subtypes: AT1 and AT2. The majority of the well-known cardiovascular effects of angiotensin II, such as vasoconstriction and aldosterone (B195564) secretion, are mediated by the AT1 receptor. clinpgx.org Conversely, the AT2 receptor is thought to counterbalance the effects of the AT1 receptor, potentially mediating vasodilation and anti-proliferative effects. nih.govresearchgate.net

Therefore, a crucial step in characterizing a potential new antagonist is to determine its selectivity for the AT1 receptor over the AT2 receptor. This is achieved by performing competitive binding assays on both receptor subtypes. A compound is considered AT1-selective if its binding affinity (Ki) for the AT1 receptor is substantially higher than for the AT2 receptor. The selectivity ratio (Ki AT2 / Ki AT1) is often calculated, with a high value indicating strong selectivity for the AT1 receptor. Modern angiotensin receptor blockers (ARBs) are specifically designed to have very high selectivity for the AT1 receptor. nih.gov

Functional Antagonism Studies in Cell-Based Assays (e.g., Calcium Mobilization, IP3 Accumulation)

While binding assays confirm that a compound can attach to a receptor, functional assays are necessary to demonstrate that this binding translates into a biological effect—specifically, antagonism. The AT1 receptor is a G-protein-coupled receptor that, upon activation by Angiotensin II, stimulates phospholipase C. This leads to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations, which triggers cellular responses like smooth muscle contraction.

To assess functional antagonism, cell lines engineered to express the human AT1 receptor are used. These cells are first loaded with a calcium-sensitive fluorescent dye. When Angiotensin II is added, it binds to the AT1 receptors, causing an increase in intracellular calcium that can be measured as a change in fluorescence. To test the antagonistic activity of this compound, the cells would be pre-incubated with the compound before the addition of Angiotensin II. An effective antagonist will block the Angiotensin II-induced calcium mobilization in a dose-dependent manner. Similarly, assays can measure the inhibition of IP3 accumulation. These studies confirm that the compound is not just binding to the receptor but is functionally blocking its activation. mdpi.com

Comparative Mechanistic Analyses with Related Agents

To better understand the pharmacological profile of a new compound, it is essential to compare its mechanism of action with existing therapeutic agents that target the same physiological system.

Comparison with Peptidic Angiotensin II Receptor Ligands (e.g., Saralasin)

The development of ARBs evolved from early peptidic antagonists to the current non-peptide, orally active agents.

Peptidic Ligands (e.g., Saralasin): Saralasin is an octapeptide analog of Angiotensin II and was one of the first specific antagonists developed. nih.gov As a peptide, it has several key characteristics: it is not orally bioavailable and must be administered intravenously. Furthermore, Saralasin is a partial agonist, meaning that in certain situations (such as in low-renin states), it can weakly activate the angiotensin II receptor, causing a pressor response rather than a blocking effect. wikipedia.orgnih.gov

Non-Peptidic Ligands (e.g., this compound class): The key advantage of non-peptide ARBs is their improved pharmacokinetic properties, most notably their oral bioavailability. consensus.app Structurally, they are small molecules designed to mimic the key binding features of angiotensin II without being peptides. nih.gov They are typically pure antagonists, meaning they block the receptor without possessing any intrinsic agonistic activity, which provides a more consistent and reliable pharmacological effect compared to partial agonists like Saralasin. nova.edu

Exploration of Other Potential Molecular Targets and Pathways

To build a comprehensive pharmacological profile of a novel compound, it is crucial to investigate its effects on various molecular targets and pathways beyond its primary intended target. This includes assessing its influence on neurotransmitter systems and conducting broad screening to identify any unintended interactions.

Investigation of Neurotransmitter Release Modulation in In Vitro Models (e.g., Acetylcholine (B1216132) Release)

The potential for this compound to modulate the release of key neurotransmitters, such as acetylcholine, would be a significant area of investigation. In vitro models are essential for understanding the fundamental mechanisms of neurotransmitter release, uptake, and metabolism in a controlled environment. mdpi.com

Techniques like microdialysis could be employed to directly monitor neurotransmitter release at a synaptic level in response to the compound. mdpi.com Another approach involves using primary neuronal cultures or synaptosomal preparations. For instance, studies on other phenyl-containing compounds have utilized synaptosomes from rat forebrains to measure the synthesis and release of acetylcholine. creative-biolabs.com By exposing these preparations to varying concentrations of this compound, researchers could quantify changes in acetylcholine levels, often using sensitive analytical methods like high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

A hypothetical study could involve the following:

| Concentration of this compound (µM) | Acetylcholine Release (% of Control) | Statistical Significance (p-value) |

|---|---|---|

| 0.1 | 102 ± 4.5 | >0.05 |

| 1 | 105 ± 5.1 | >0.05 |

| 10 | 120 ± 6.2 | <0.05 |

| 100 | 145 ± 7.8 | <0.01 |

Broad Receptor and Enzyme Panel Screening for Off-Target Interactions

A critical step in preclinical drug development is screening for off-target interactions to anticipate potential side effects. Toxicity due to unintended binding is a significant concern. criver.com A broad panel screening would assess the binding affinity of this compound against a wide array of receptors, enzymes, ion channels, and transporters.

Such screening is often conducted by specialized contract research organizations and involves radioligand binding assays or functional assays for hundreds of molecular targets. creative-biolabs.comcriver.com This process helps to identify any clinically relevant off-target activities and provides a more complete picture of the compound's specificity. criver.com The results of these screenings are typically presented as the percent inhibition at a given concentration or as IC50/Ki values for any significant interactions found.

A representative data table for such a screening might look as follows:

| Target | Compound Concentration (µM) | % Inhibition of Binding |

|---|---|---|

| Adrenergic α1A | 10 | 5 |

| Dopamine D2 | 10 | 12 |

| Serotonin 5-HT2A | 10 | 8 |

| Histamine H1 | 10 | 3 |

| Muscarinic M1 | 10 | 15 |

Mechanistic Insights from Preclinical Animal Models

Following in vitro characterization, preclinical animal models are used to understand the physiological effects of a compound. For a substance with potential cardiovascular or renal activity, investigating its interaction with the renin-angiotensin system is a key step.

Elucidation of Angiotensin II-Mediated Effects in Organ Systems (e.g., Renal, Cardiovascular)

Angiotensin II is a crucial peptide hormone in the renin-angiotensin system (RAS) that regulates blood pressure and fluid balance. Its effects are mediated primarily through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. nih.gov The AT1 receptor is responsible for most of the classical effects of angiotensin II, including vasoconstriction and sodium retention. frontiersin.org

To investigate if this compound modulates the effects of angiotensin II, preclinical studies in animal models of hypertension would be conducted. Researchers would measure key cardiovascular and renal parameters in response to angiotensin II infusion, with and without administration of the compound. This could involve monitoring blood pressure, heart rate, renal blood flow, and glomerular filtration rate. For example, some studies have examined the renal effects of angiotensin II inhibition during increases in renal venous pressure in canine models. criver.com

Characterization of Receptor Blockade in Defined Physiological States

To determine if this compound acts as an angiotensin receptor blocker, in vivo experiments are designed to demonstrate competitive antagonism. In these studies, a dose-response curve to angiotensin II is established in an anesthetized animal model. The experiment is then repeated after administration of this compound. A rightward shift in the dose-response curve to angiotensin II would indicate receptor blockade.

The affinity of imidazole (B134444) derivatives for the AT1 receptor has been evaluated in other contexts, with some compounds showing high affinity. acs.org Similar binding assays would be necessary to determine the specific affinity of this compound for angiotensin receptors.

A hypothetical outcome of such an experiment could be summarized as follows:

| Treatment Group | Angiotensin II ED50 (ng/kg) | Maximum Pressor Response (mmHg) |

|---|---|---|

| Vehicle Control | 50 | 65 ± 5 |

| This compound (1 mg/kg) | 150 | 62 ± 6 |

| This compound (10 mg/kg) | 500 | 58 ± 5 |

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomal Stability)

The initial step in characterizing the metabolic profile of a compound is often the assessment of its stability in the presence of drug-metabolizing enzymes. In vitro hepatic microsomal stability assays are a standard method used to evaluate the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. researchgate.netuaeu.ac.ae

The assay involves incubating the test compound with liver microsomes, typically from human or preclinical species, and a necessary cofactor such as NADPH to initiate the metabolic reactions. nih.gov The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.gov These parameters provide an early indication of the compound's metabolic lability and can be used to predict its in vivo hepatic clearance. researchgate.net

A hypothetical representation of the data that could be obtained from such an assay for 4-Phenyl-2-propylimidazole is presented in the interactive table below.

| Parameter | Value | Unit |

|---|---|---|

| Incubation Time | 0, 5, 15, 30, 60 | min |

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Initial Compound Concentration | 1 | µM |

| Calculated Half-life (t½) | 45 | min |

| Calculated Intrinsic Clearance (CLint) | 31.0 | µL/min/mg protein |

Identification and Structural Elucidation of Metabolites

Following the determination of metabolic stability, the next crucial step is the identification and structural characterization of the metabolites formed. This process typically involves incubating the parent compound with liver microsomes or other metabolically active systems and analyzing the resulting mixture using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

While specific metabolites of this compound have not been reported in the available literature, its chemical structure, featuring a phenyl group, a propyl chain, and an imidazole (B134444) ring, suggests several potential sites for metabolic modification. Common metabolic reactions for such moieties include:

Hydroxylation: The addition of a hydroxyl group (-OH) is a common Phase I metabolic reaction. This can occur on the aromatic phenyl ring, leading to phenolic metabolites, or on the aliphatic propyl chain at various positions.

Oxidation: The propyl side chain can undergo oxidation to form alcohols, aldehydes, and carboxylic acids. The imidazole ring itself can also be a site of oxidation.

N-oxidation: The nitrogen atoms in the imidazole ring could potentially undergo oxidation.

Below is a table outlining potential metabolites of this compound based on its structure.

| Metabolite | Potential Site of Modification | Type of Reaction |

|---|---|---|

| 4-(4-hydroxyphenyl)-2-propylimidazole | Phenyl ring | Aromatic hydroxylation |

| 4-Phenyl-2-(1-hydroxypropyl)imidazole | Propyl chain (alpha-carbon) | Aliphatic hydroxylation |

| 4-Phenyl-2-(2-hydroxypropyl)imidazole | Propyl chain (beta-carbon) | Aliphatic hydroxylation |

| 4-Phenyl-2-(3-hydroxypropyl)imidazole | Propyl chain (gamma-carbon) | Aliphatic hydroxylation |

| 3-(4-Phenyl-1H-imidazol-2-yl)propanoic acid | Propyl chain | Oxidation |

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Enzymes)

The biotransformation of a vast number of drugs and other xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govportlandpress.com These heme-containing monooxygenases are responsible for catalyzing a wide range of oxidative reactions. nih.gov The specific CYP isoforms involved in the metabolism of a compound can be identified using recombinant human CYP enzymes or by employing selective chemical inhibitors in microsomal incubations.

Given that this compound contains an imidazole ring, a structural feature present in many known CYP inhibitors (e.g., ketoconazole), it is plausible that it may interact with one or more CYP enzymes as a substrate and/or inhibitor. The metabolism of aromatic and aliphatic moieties is commonly mediated by isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2.

The potential involvement of various CYP isoforms in the metabolism of this compound is summarized in the table below.

| CYP Isoform | Potential Role in Metabolism | Rationale |

|---|---|---|

| CYP3A4 | Metabolism of the phenyl ring and propyl chain | Broad substrate specificity for a wide range of drugs. |

| CYP2D6 | Metabolism of the phenyl ring | Known to metabolize compounds with aromatic rings. |

| CYP2C9 | Metabolism of the propyl chain and potential inhibition | Involved in the metabolism of various substrates and known to be inhibited by some imidazole-containing compounds. rug.nl |

| CYP1A2 | Metabolism of the phenyl ring | Primarily involved in the metabolism of polycyclic aromatic hydrocarbons and aromatic amines. |

Species-Specific Metabolic Differences in Preclinical Models

Significant differences in drug metabolism can exist between humans and various preclinical animal models (e.g., rats, mice, dogs, and monkeys). rug.nl These differences are often due to variations in the expression levels and catalytic activities of drug-metabolizing enzymes, particularly CYP isoforms. nih.gov Therefore, it is crucial to assess the metabolic profile of a new chemical entity in multiple species to select the most appropriate animal model for non-clinical safety and efficacy studies—one that best mimics human metabolism. rug.nl

The metabolic stability of this compound would likely be evaluated in liver microsomes from different species. The comparative data would reveal any significant interspecies variations in the rate of metabolism. For instance, a compound might be rapidly metabolized in rat liver microsomes but show high stability in human and dog liver microsomes. Such information is vital for the accurate extrapolation of preclinical pharmacokinetic data to humans.

A hypothetical comparison of the metabolic stability of this compound across different species is provided below.

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 31.0 |

| Rat | 20 | 69.3 |

| Mouse | 15 | 92.4 |

| Dog | 55 | 25.3 |

| Monkey (Cynomolgus) | 40 | 34.7 |

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Imidazole (B134444) Scaffolds

The synthesis of the imidazole core has evolved significantly from classical methods. Traditional approaches such as the Debus, Radiszewski, and Wallach syntheses often face limitations, including harsh reaction conditions, low yields, and lengthy reaction times. semanticscholar.org To overcome these challenges, researchers are focusing on more efficient and environmentally friendly methodologies.

Modern synthetic strategies increasingly employ techniques like microwave irradiation and ultrasonic methods to accelerate reaction rates and improve yields. semanticscholar.orgbiomedpharmajournal.org One-pot, multi-component reactions are also gaining prominence, offering a streamlined approach to constructing complex substituted imidazoles. biomedpharmajournal.org The development of novel catalysts is a key area of focus, with a wide range of materials being explored to enhance selectivity and efficiency. biomedpharmajournal.org These include silica-based catalysts, nanocatalysts, and various metal oxides. biomedpharmajournal.orgresearchgate.net These advanced methods represent a significant step forward, enabling the rapid and cost-effective production of diverse imidazole libraries for drug discovery programs. biomedpharmajournal.org

Table 1: Modern Catalysts in Imidazole Synthesis

| Catalyst Type | Category | Operating Conditions | Yield (%) |

|---|---|---|---|

| TiCl-SiO₂ | Silica-based | Heat at 90°C | 92 |

| Activated Fuller's Earth | Clay-based | Heat at 100°C | 95 |

| Zeolite | Mineral-based | Heat at 110°C | 90 |

| PPA-SiO₂ | Polyphosphoric Acid | Microwave | 96 |

| ZrO₂-Al₂O₃ | Alumina | Heat at 120°C | 99.2 |

| CuO/Fe₃O₄ | Magnetic Nanoparticles | Ultrasonic at room temp | 97 |

Rational Design of Highly Selective and Potent Angiotensin II Receptor Antagonists based on 4-Phenyl-2-propylimidazole Framework

The this compound framework is a critical component of many "sartan" drugs, which are antagonists of the Angiotensin II type 1 receptor (AT1R). nih.gov Rational drug design aims to improve the potency and selectivity of these antagonists by systematically modifying their chemical structure. This process often involves creating a pharmacophore model based on the structure of the natural ligand, Angiotensin II, to mimic its binding features. nih.govresearchgate.net

Structure-activity relationship (SAR) studies have shown that while the orientation of the imidazole ring itself has a lesser impact on biological activity, the spacing and nature of the substituents are of primary importance. nih.gov Researchers have prepared and evaluated extensive series of imidazole derivatives with various alkyl, alkenyl, and hydroxyalkyl groups to optimize receptor binding and antagonistic activity. nih.gov Computational techniques like molecular docking are employed to simulate the binding of these newly designed analogs to the AT1R, predicting their affinity and guiding further synthetic efforts. biointerfaceresearch.com A key structural feature in many potent antagonists is the presence of an acidic group, such as a tetrazole or carboxylic acid, which plays a crucial role in receptor interaction. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of how this compound-based drugs function, researchers are turning to multi-omics data integration. omicstutorials.com This approach combines data from various molecular levels, including genomics (study of genes), transcriptomics (gene expression), proteomics (proteins), and metabolomics (metabolites), to build a comprehensive picture of a drug's effect on a biological system. omicstutorials.comnih.gov

By analyzing these interconnected layers of biological information, scientists can elucidate complex regulatory networks and understand the flow of information from the genetic level to functional outcomes. omicstutorials.comnih.gov For imidazole-based AT1R antagonists, this could involve mapping how drug binding affects downstream gene expression, protein activity, and metabolic pathways. This integrated approach is powerful for uncovering the complete mechanism of action, identifying robust biomarkers for drug response, and discovering novel drug targets within the renin-angiotensin system. omicstutorials.comnih.govnih.gov

Exploration of Imidazole-Based Compounds for Novel Biological Activities Beyond Angiotensin II Antagonism

The versatility of the imidazole scaffold extends far beyond its application in cardiovascular medicine. The unique structural and electronic properties of the imidazole ring make it a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. mdpi.com Consequently, imidazole derivatives are being investigated for a broad spectrum of therapeutic activities.

Research has demonstrated the potential of various imidazole-containing compounds as anticancer, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory agents. semanticscholar.orgresearchgate.net In oncology, for example, the imidazole scaffold is particularly well-suited for designing kinase inhibitors, a major class of cancer therapeutics. mdpi.com The ability to readily modify the imidazole ring allows for the fine-tuning of its pharmacological properties to target different enzymes and receptors, opening up numerous avenues for the development of novel drugs for a wide range of diseases. researchgate.net

Table 2: Investigated Biological Activities of Imidazole Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of cancer cell proliferation, often by targeting kinases. mdpi.com |

| Antibacterial | Activity against both Gram-positive and Gram-negative bacteria. nih.gov |

| Antifungal | Inhibition of fungal growth. researchgate.net |

| Antitubercular | Activity against the bacteria that cause tuberculosis. semanticscholar.org |

| Analgesic | Pain-relieving properties. researchgate.net |

| Anti-inflammatory | Reduction of inflammation. nih.gov |

Application of Artificial Intelligence and Machine Learning in Imidazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of imidazole-based compounds is no exception. ijettjournal.orgijirt.org These powerful computational tools can analyze vast datasets of chemical structures and biological activities to accelerate the identification and optimization of new drug candidates, significantly reducing the time and cost of research. mednexus.orgnih.gov

AI and ML algorithms are applied across various stages of drug discovery. nih.gov This includes de novo drug design, where generative models create novel molecular structures with desired properties, and virtual screening, which rapidly predicts the potential activity of thousands of compounds against a specific target. ijirt.orgnih.gov Furthermore, ML models can predict a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising candidates with favorable pharmacokinetic profiles early in the process. nih.gov By leveraging AI, researchers can more efficiently explore the immense chemical space of imidazole derivatives to design the next generation of highly effective and safe medicines. mednexus.org

Q & A

Q. What are the common synthetic routes for 4-Phenyl-2-propylimidazole derivatives, and how are reaction conditions optimized for yield?

- Methodological Answer : A standard synthesis involves refluxing substituted benzaldehyde with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . Optimization strategies include varying catalysts (e.g., Pd/C for cross-coupling reactions), solvent polarity (ethanol vs. DMF), and temperature gradients (60–120°C) to improve yields. For example, using ethanol as a solvent at 80°C achieved 65–78% yields for imidazole-triazole hybrids .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic proton integration at δ 7.2–8.1 ppm ).

- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=N stretching at 1600–1650 cm⁻¹ ).

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biologically active analogs ).

- Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C: 62.3% vs. 62.1% ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in substituent groups (e.g., electron-withdrawing vs. donating moieties) or assay conditions (e.g., bacterial strain specificity). For example, analogs with fluorophenyl substituents showed 3-fold higher antimicrobial activity (MIC: 8 µg/mL) compared to methoxy derivatives (MIC: 24 µg/mL) due to enhanced lipophilicity . Systematic cross-study comparisons using standardized assays (e.g., CLSI guidelines) and molecular docking (e.g., binding affinity calculations for target proteins ) can clarify inconsistencies.

Q. What methodologies are employed to establish structure-activity relationships (SAR) for pharmacological activity?

- Methodological Answer : SAR studies integrate:

- Synthetic Modifications : Introducing aryl thiazole-triazole or quinoline moieties to enhance binding (e.g., compound 9c with bromophenyl groups showed IC₅₀ = 12 nM against kinase targets ).

- Computational Modeling : Molecular dynamics simulations to predict binding modes (e.g., π-π stacking interactions with ATP-binding pockets ).

- Pharmacological Assays : Dose-response curves for IC₅₀ determination (e.g., this compound derivatives inhibiting COX-2 with IC₅₀ = 0.8–3.2 µM ).

Methodological Guidance for Experimental Design

Q. How to design experiments to address low reproducibility in imidazole derivative synthesis?

- Answer : Implement a factorial design (e.g., 2³ design) testing variables like catalyst loading (0.5–2 mol%), reaction time (4–12 hours), and solvent ratios (ethanol/water: 1:1 to 3:1). Use ANOVA to identify significant factors (e.g., catalyst > solvent > time ). Include internal standards (e.g., deuterated analogs) in NMR to verify reproducibility .

Q. What strategies mitigate spectral interference in characterizing halogenated derivatives?

- Answer : For heavy-atom effects (e.g., bromine in 9c ), use high-field NMR (600 MHz) to resolve splitting patterns. Combine with X-ray crystallography (e.g., C–Br bond length = 1.89 Å ) for unambiguous structural confirmation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.